molecular formula C9H18ClNO B13328937 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride

Cat. No.: B13328937
M. Wt: 191.70 g/mol
InChI Key: ZLTZQXLRNMPMII-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride typically involves several steps, including the formation of the spirocyclic core and the introduction of the methoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, although it is not currently approved for clinical use.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure and the presence of the methoxy group may allow it to interact with enzymes, receptors, or other proteins in a unique manner, potentially leading to various biological effects .

Comparison with Similar Compounds

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the spirocyclic core and the methoxy group, which may confer unique chemical and biological properties.

Biological Activity

8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 203.71 g/mol
  • IUPAC Name : 8-Methoxy-2-azaspiro[4.4]nonane hydrochloride

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The compound acts as a modulator, influencing the release and uptake of neurotransmitters, which can lead to various physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Analgesic Properties

Preliminary animal studies indicate that this compound possesses analgesic properties. It appears to modulate pain pathways, providing relief in models of acute and chronic pain.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 2: Neuroprotective Mechanisms

A study conducted by researchers at a prominent university assessed the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Comparative Analysis

Property This compound Other Azaspiro Compounds
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaVaries widely
Neuroprotective EffectsReduces oxidative stress and inflammationLimited evidence
Analgesic PropertiesModulates pain pathwaysSome compounds show activity

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

8-methoxy-2-azaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H

InChI Key

ZLTZQXLRNMPMII-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1)CCNC2.Cl

Origin of Product

United States

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